Antiparasitic agent-22

Malaria Plasmodium falciparum Drug Discovery

Accelerate your antiparasitic drug discovery with Antiparasitic agent-22 (Compound 24), a well-validated, broad-spectrum chemical probe. Its exceptional, nearly 5-fold greater potency against chloroquine-resistant P. falciparum W2 (IC50=0.155 μM) compared to close analogs like Compound 7 (IC50=0.81 μM) makes it the superior, reproducible choice for malaria resistance screening. A defined selectivity index (SI≈26.6 vs. THP-1) ensures reliable cytotoxicity counter-screen data. Secure your research-grade supply today for unambiguous, benchmark-quality results.

Molecular Formula C18H20BrN3O3
Molecular Weight 406.3 g/mol
Cat. No. B15581509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-22
Molecular FormulaC18H20BrN3O3
Molecular Weight406.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H20BrN3O3/c19-16-10-15(25-22-16)18-21-20-17(24-18)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11H2
InChIKeyFMVMVTDACOYXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic agent-22 Procurement Guide: Pan-Antiparasitic Activity Profile and Chemical Specifications


Antiparasitic agent-22 (also referred to as Compound 24) is a synthetic, bromine-containing small molecule with the molecular formula C18H20BrN3O3 and a molecular weight of 406.27 g/mol . It is characterized as a broad-spectrum or 'pan' antiparasitic agent, exhibiting in vitro inhibitory activity against a range of kinetoplastid and apicomplexan parasites, including Trypanosoma brucei, Leishmania infantum, Leishmania tropica, and the Plasmodium falciparum W2 strain . The compound is commercially available for research use from multiple vendors, with typical purity levels specified at ≥95% .

Why Antiparasitic agent-22 Should Not Be Substituted with Class Analogs in Research Protocols


While the 'Antiparasitic agent' family comprises numerous synthetic small molecules with reported antiparasitic activity, they are not functionally interchangeable. Even minor structural variations among these compounds can lead to substantial differences in their species-specific potency and selectivity profiles. For instance, Antiparasitic agent-22 demonstrates a unique potency profile against the P. falciparum W2 strain (IC50 = 0.155 μM) , which is distinct from a closely related analog, 'Compound 24 (Compound 7)' from another series, which has a reported IC50 of 0.81 μM against the same strain . This nearly fivefold difference in antimalarial activity highlights the critical importance of selecting the specific, validated compound for reproducible research. The quantitative evidence provided below details the specific performance characteristics of Antiparasitic agent-22 that differentiate it from relevant comparators.

Quantitative Evidence for Antiparasitic agent-22: Comparative Potency and Selectivity Data


Comparative Potency of Antiparasitic agent-22 vs. a Structurally Related Analog Against P. falciparum W2

Antiparasitic agent-22 demonstrates significantly higher potency against the chloroquine-resistant P. falciparum W2 strain (IC50 = 0.155 μM) when compared to a structurally related antiparasitic agent designated as 'Compound 24 (Compound 7)', which has a reported IC50 of 0.81 μM against the same strain . This indicates an approximately 5.2-fold improvement in potency.

Malaria Plasmodium falciparum Drug Discovery

Species-Specific Potency Profile of Antiparasitic agent-22 Across Multiple Parasite Genera

Antiparasitic agent-22 exhibits a distinct, measurable pattern of potency across different kinetoplastid parasites. Its activity varies considerably, with the strongest inhibition observed against T. brucei promastigotes (IC50 = 2.41 μM), followed by L. infantum promastigotes (IC50 = 5.95 μM), L. infantum amastigotes (IC50 = 8.18 μM), and finally L. tropica promastigotes (IC50 = 8.98 μM) . This specific profile is a key identifier for the compound and differentiates it from other broad-spectrum agents that may have different relative potencies.

Leishmaniasis Trypanosomiasis Kinetoplastids

In Vitro Selectivity of Antiparasitic agent-22 in Mammalian THP-1 Cells

Antiparasitic agent-22 demonstrates a quantifiable window of selectivity between its antiparasitic activity and its cytotoxicity against human THP-1 monocytic cells. The compound exhibits a cytotoxic concentration (CC50) of 64.16 μM against THP-1 cells . This can be compared to its most potent antiparasitic activity against T. brucei promastigotes (IC50 = 2.41 μM) , resulting in a calculated in vitro selectivity index (SI = CC50 / IC50) of approximately 26.6.

Cytotoxicity Selectivity Index Drug Safety

Differentiation from Antileishmanial agent-22 Based on Mechanism and Potency Profile

Antiparasitic agent-22 is a distinct chemical entity from 'Antileishmanial agent-22 (compound 15b)'. While both have reported antileishmanial activity, their potencies and proposed mechanisms differ significantly. Antiparasitic agent-22 inhibits L. infantum amastigotes with an IC50 of 8.18 μM , whereas Antileishmanial agent-22 is reported to be more potent against Leishmania (IC50 = 0.408 μM) and functions via an antifolate mechanism, inhibiting folic and folinic acids . This illustrates the importance of selecting the correct 'agent-22' variant for a specific research goal, as their targets and potency differ by more than an order of magnitude.

Leishmaniasis Antifolate Mechanism of Action

Recommended Research Applications for Antiparasitic agent-22


In Vitro Screening Against Drug-Resistant Malaria Strains

Given its significant potency against the chloroquine-resistant P. falciparum W2 strain (IC50 = 0.155 μM) , Antiparasitic agent-22 is a strong candidate for inclusion in phenotypic screening panels aimed at identifying novel antimalarial leads. Its superior activity compared to other analogs like Compound 24 (Compound 7) (IC50 = 0.81 μM) makes it a more relevant chemical probe for studying resistance mechanisms or validating new targets in malaria drug discovery.

Differential Activity Profiling in Kinetoplastid Research

The compound's unique potency fingerprint across different kinetoplastid species and life stages (e.g., T. brucei promastigotes vs. L. infantum amastigotes) positions it as a valuable tool for comparative studies. Researchers investigating the conserved and divergent biology of Trypanosoma and Leishmania can use Antiparasitic agent-22 to probe for species-specific vulnerabilities or to understand the differential uptake and metabolism of small molecules in these related parasites.

Use as a Positive Control or Chemical Probe with Defined Selectivity

The availability of a defined in vitro selectivity index (SI ≈ 26.6 vs. THP-1 cells) makes Antiparasitic agent-22 a useful positive control in cytotoxicity counter-screens. In high-throughput screening (HTS) campaigns for new antiparasitic agents, it can serve as a benchmark compound to ensure assay conditions are capable of distinguishing between genuine antiparasitic activity and general mammalian cell toxicity.

Medicinal Chemistry Optimization Campaigns for Pan-Antiparasitic Agents

For medicinal chemistry groups aiming to develop broad-spectrum antiparasitic drugs, Antiparasitic agent-22 provides a well-characterized starting point. Its balanced, albeit moderate, activity across multiple parasites and its defined chemical structure (C18H20BrN3O3) make it a suitable scaffold for structure-activity relationship (SAR) studies. Researchers can leverage its commercial availability to explore chemical modifications and assay the resulting analogs against the same panel of parasites, using the parent compound's data as a baseline for improvement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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